molecular formula C13H18ClNO B1465219 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 1334149-06-2

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Número de catálogo: B1465219
Número CAS: 1334149-06-2
Peso molecular: 239.74 g/mol
Clave InChI: AEEGOXKYLPRBDT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of the monoamine transporter systems . The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a privileged structure in pharmacology, famously exemplified by cocaine, which exerts its stimulant effects by inhibiting the dopamine transporter (DAT) and serotonin transporter (SERT) . This inhibition increases synaptic dopamine levels, leading to hyperstimulation of postsynaptic receptors . Research into tropane analogues aims to develop compounds with selective binding to the DAT, which may have potential as treatments for cocaine addiction or as diagnostic imaging agents . While specific binding data for this phenyl-substituted analogue is not fully characterized in the available literature, related 3-aryl-8-azabicyclo[3.2.1]octanes are recognized as potent and selective inhibitors of dopamine uptake . The presence of the 3-phenyl group and the hydroxy substituent on the bridgehead carbon provides a key structural motif for investigating structure-activity relationships and molecular interactions at the transporter proteins . This product is intended for research purposes only, specifically for in vitro studies to further elucidate the mechanisms of neurotransmitter transport and to support the discovery of novel neurotherapeutics.

Propiedades

IUPAC Name

3-phenyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-13)14-11;/h1-5,11-12,14-15H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEGOXKYLPRBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334149-06-2
Record name 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

General Synthetic Strategy

The synthesis typically follows a multi-step process:

  • Starting Material : Tropinone or related bicyclic ketones are commonly used as precursors, due to their inherent bicyclic structure resembling the target compound.

  • Nucleophilic Addition : Introduction of the phenyl group at the 3-position is achieved by nucleophilic addition of phenyl-containing reagents to the ketone functionality.

  • Reduction and Hydroxylation : The ketone is reduced to the corresponding alcohol, ensuring the correct stereochemistry at the 3-position.

  • Salt Formation : The free base is converted into the hydrochloride salt by treatment with hydrochloric acid, often in solvents such as 1,4-dioxane or water.

This general approach is supported by patent disclosures that describe processes for substituted 8-azabicyclo[3.2.1]octan-3-ols, including phenyl-substituted derivatives.

Specific Process Conditions

  • Reaction Temperature : The nucleophilic addition and reduction steps are typically conducted at mild temperatures ranging from 20°C to 40°C to control reaction rates and stereoselectivity.

  • Reaction Time : Completion of key steps such as nucleophilic addition or reduction can vary from 30 minutes to several hours (e.g., 12 hours for salt formation in dioxane).

  • Solvents : Common solvents include 1,4-dioxane (especially for hydrochloride salt formation), water, and organic solvents compatible with the reagents and intermediates.

  • Catalysts and Reagents : Catalysts may include metal hydrides for reduction (e.g., sodium borohydride), and phenyl lithium or related organometallic reagents for phenyl group introduction.

Detailed Preparation Method from Patent Literature

A representative patented method involves the following steps:

Step Description Conditions Outcome
1 Reaction of tropinone derivative with diphenylmethyl or phenyl organometallic reagent Mild temperature (35-40°C), monitored by HPLC Formation of 3-phenyl substituted intermediate
2 Reduction of ketone to 3-ol Use of reducing agents such as LiAlH4 or NaBH4 Stereoselective formation of 3-hydroxy group
3 Conversion to hydrochloride salt Treatment with HCl in 1,4-dioxane or aqueous solution at 25°C for 12 h Isolation of this compound as a solid

This process avoids unstable and expensive intermediates by employing readily available starting materials and efficient reaction conditions.

Industrial Scale Considerations

For large-scale production, optimization focuses on:

  • Yield and Purity : Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and purity.

  • Scalability : Processes are designed to be scalable, with control over exothermic steps and efficient isolation of the hydrochloride salt.

  • Cost-Effectiveness : Use of cost-efficient reagents and minimizing purification steps are key factors.

  • Safety : Handling of organometallic reagents and hydrochloric acid is conducted under controlled conditions to ensure operator safety.

Research Findings and Analytical Data

  • Reaction Monitoring : High-performance liquid chromatography (HPLC) is routinely used to monitor reaction progress and confirm completion within 30 minutes to 2 hours for key steps.

  • Yield : Quantitative yields of the hydrochloride salt have been reported upon completion of the reaction sequence.

  • Characterization : Mass spectrometry (MS) confirms molecular weight consistent with the target compound (e.g., MS obsd. (ESI) [(M+H)]: 128.1 for related 8-azabicyclo[3.2.1]octan-3-ol), and nuclear magnetic resonance (NMR) spectroscopy is used to confirm stereochemistry and purity.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials Tropinone derivatives, phenyl organometallics
Key Reactions Nucleophilic addition, reduction, salt formation
Reaction Temperature 20-40°C
Reaction Time 30 min to 12 h depending on step
Solvents 1,4-Dioxane, water
Reducing Agents LiAlH4, NaBH4
Salt Formation HCl treatment in dioxane/water
Monitoring Techniques HPLC, MS, NMR
Yield Quantitative to high yields

Análisis De Reacciones Químicas

Types of Reactions

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Aplicaciones Científicas De Investigación

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and modulating their activity. The pathways involved depend on the specific application, such as neurotransmitter pathways in medicinal chemistry .

Comparación Con Compuestos Similares

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 26 ) improve stability, while bulky substituents (e.g., naphthyl in 29 ) reduce synthetic yields.

Pharmacologically Active Derivatives

SCH 221510

SCH 221510 (8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol) is a potent NOP receptor agonist (EC50 = 12 nM) with anxiolytic-like effects in rodent models. Unlike classical benzodiazepines, it lacks sedative or motor-impairing side effects .

SCH 655842

SCH 655842 (endo-8-[bis(2-chlorophenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octane-3-carboxamide) is another NOP agonist with enhanced metabolic stability due to the carboxamide group. However, its oral bioavailability is lower compared to SCH 221510 .

Ro 64-6198

Ro 64-6198, a structurally distinct NOP agonist, shows rapid receptor desensitization in vitro but retains anxiolytic efficacy in vivo without tolerance. Unlike SCH 221510, it partially agonizes μ-opioid receptors, posing a risk of off-target effects .

Functional Group Modifications and Pharmacokinetic Effects

Sulfur-Containing Derivatives

  • 3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride : The sulfanyl group improves water solubility but reduces blood-brain barrier penetration, limiting central nervous system activity .

Halogenated and Trifluoromethyl Derivatives

  • 8-Methyl-3-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octan-3-ol : The trifluoromethyl group increases metabolic stability and lipophilicity, enhancing receptor affinity .
  • 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol : Chlorination improves dopamine receptor binding but may introduce hepatotoxicity risks .

Actividad Biológica

3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H18_{18}ClNO, with a molecular weight of 203.28 g/mol. The compound features a bicyclic structure that contributes to its biological interactions.

Structural Information

PropertyValue
Molecular FormulaC13_{13}H18_{18}ClNO
Molecular Weight203.28 g/mol
SMILESC1CC2CC(CC1N2)(C3=CC=CC=C3)O
InChIInChI=1S/C13H17NO/c15...

Anticholinesterase Activity

Research indicates that compounds with similar structures exhibit anticholinesterase activity, which is crucial for treating conditions like Alzheimer's disease. Anticholinesterases inhibit the enzyme acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

A study assessing various derivatives of bicyclic compounds found that modifications to the structure could enhance their inhibitory potency against AChE. Although specific data on this compound is limited, it is reasonable to hypothesize similar activity based on structural analogs .

Serotoninergic Activity

The serotoninergic system plays a vital role in mood regulation and cognitive functions. Compounds that modulate serotonin receptors can be beneficial in treating depression and anxiety disorders. Preliminary evaluations suggest that derivatives of bicyclic compounds may interact with serotonin receptors, although specific studies on this compound are yet to be published .

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insight into its potential applications:

  • Inhibition of Enzymatic Activity :
    • Study : A comparative analysis on various bicyclic compounds demonstrated varying degrees of AChE inhibition.
    • Findings : Specific modifications enhanced inhibitory potency, suggesting that structural adjustments could optimize the biological activity of similar compounds.
  • Potential Neuroprotective Effects :
    • Study : Research into related compounds indicated neuroprotective properties through modulation of neurotransmitter systems.
    • Findings : These effects were attributed to enhanced cholinergic activity, which may also apply to this compound.

Q & A

[Basic] What synthetic routes are recommended for synthesizing 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride?

Methodological Answer:
Key synthetic pathways involve multi-step functionalization of the bicyclic scaffold. For example, the compound can be derived from atropine via sequential ester hydrolysis, amine oxidation, O-acetylation, and dealkylation reactions . Alternative routes may include reductive amination or cyclization of phenyl-substituted precursors. Optimization of reaction conditions (e.g., pH, temperature) is critical to minimize side products like trospium chloride derivatives .

[Advanced] How can chiral synthesis of the bicyclic core be optimized to achieve enantiomeric purity?

Methodological Answer:
Asymmetric hydrogenation or enzymatic resolution methods are effective. For example, stereochemical control during the formation of the azabicyclo[3.2.1]octane ring can be achieved using chiral auxiliaries or catalysts. The work by Brzezinski et al. on benzyl-substituted analogs demonstrates the use of enantioselective hydrogenation to isolate (2R,3S)-configured products with >95% ee . X-ray crystallography (as in ) is recommended to confirm stereochemistry.

[Basic] What analytical techniques are most reliable for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves bridgehead protons and phenyl group orientation. For example, coupling constants (J) between protons on the bicyclic ring confirm chair-like conformations .
  • X-ray Diffraction : Used to resolve absolute configuration, as demonstrated in studies on fluorinated analogs .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns .

[Advanced] How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

Core Modifications : Introduce substituents at the 3-phenyl or 8-aza positions (e.g., fluorination or benzylation ) to assess steric/electronic effects.

Biological Assays : Use in vitro binding assays (e.g., receptor affinity studies for antispasmodic activity ) and in vivo pharmacokinetic profiling.

Data Analysis : Apply multivariate regression to correlate logP, topological polar surface area (e.g., 23.5 Ų ), and bioactivity.

[Basic] What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : Stable under inert atmospheres (N₂/Ar) at 2–8°C. Avoid exposure to moisture or oxidizing agents .
  • Decomposition Risks : Thermal degradation above 150°C may yield hazardous byproducts (e.g., HCl gas) .
Condition Stability Reference
Ambient lightStable for 6 months
High humidity (>80%)Degradation observed
Acidic pH (pH < 3)Partial hydrolysis

[Advanced] How to resolve contradictions in reported pharmacological data for related derivatives?

Methodological Answer:
Discrepancies in bioactivity (e.g., anticholinergic vs. antispasmodic effects) may arise from:

  • Experimental Variability : Differences in assay conditions (e.g., cell lines, buffer pH).
  • Impurity Profiles : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to verify purity (>98%) .
  • Species-Specific Responses : Cross-validate results in human primary cells and animal models .

[Basic] What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and P95 respirator to avoid inhalation/contact .
  • First Aid : For eye exposure, flush with water for 15+ minutes and seek medical attention .
  • Waste Disposal : Neutralize with dilute NaOH before incineration .

[Advanced] How to develop a robust HPLC method for quantifying this compound in complex matrices?

Methodological Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : 70:30 H₂O (0.1% TFA):ACN, isocratic flow (1.0 mL/min).
  • Detection : UV at 254 nm (ε = 5200 M⁻¹cm⁻¹) .
  • Validation : Assess linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (>95%) using spiked plasma samples.

[Basic] What are the known derivatives and their applications in research?

Methodological Answer:

Derivative Application Reference
Trospium chlorideAntimuscarinic agent
3,3-Difluoro analogMetabolic stability studies
Benzyl-substituted variantsSAR exploration

[Advanced] What computational modeling approaches predict the compound’s pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (2.1 ), blood-brain barrier penetration, and CYP450 inhibition.
  • Docking Studies : Map the compound to muscarinic receptors (PDB: 5CXV) using AutoDock Vina. Focus on hydrogen bonding with Asp113 and hydrophobic interactions with Trp400 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.